

An In-depth Technical Guide to 2-(2,4,6-trimethylphenyl)ethanamine

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Compound of Interest

Compound Name: 2-(2,4,6-Trimethylphenyl)ethanamine

Cat. No.: B3371699

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Introduction

2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine, is a primary arylamine belonging to the broader class of phenethylamines.^{[1][2]} Its structure is characterized by an ethylamine group attached to a mesityl (2,4,6-trimethylphenyl) moiety. This substitution pattern imparts significant steric hindrance and lipophilicity, which profoundly influences its chemical reactivity and physical properties.^[1] While not a widely studied compound for its direct biological effects, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science, particularly for creating larger, sterically demanding molecules.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and toxicological considerations, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **2-(2,4,6-trimethylphenyl)ethanamine** and its common hydrochloride salt are summarized below. The bulky, nonpolar mesityl group increases the molecule's hydrophobic nature, affecting its solubility in various solvents.^{[1][2]}

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
IUPAC Name	2-(2,4,6-trimethylphenyl)ethanamine	2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride	[1][4]
Synonyms	2,4,6-Trimethylphenethylamine	2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride	[1][2][4]
CAS Number	76935-65-4 / 3167-10-0	3167-10-0	[1][2][4]
Molecular Formula	C ₁₁ H ₁₇ N	C ₁₁ H ₁₈ ClN	[1][2][4]
Molecular Weight	163.26 g/mol	199.72 g/mol	[1][3][4]
Appearance	-	Solid	[1]
Melting Point	Not Available	296-305 °C	[3]
Boiling Point	Not Available	Not Available	-
Solubility	Influenced by hydrophobic mesityl group	Not specified	[1][2]

Synthesis and Reactivity

The chemical behavior of **2-(2,4,6-trimethylphenyl)ethanamine** is dictated by the interplay between its basic amino group and the sterically bulky, electron-rich aromatic ring.

Reactivity Profile:

- Steric Hindrance:** The three methyl groups on the phenyl ring create significant steric bulk. This feature can be leveraged for selective chemical transformations by restricting access to the amine's nitrogen atom and the aromatic ring, thereby preventing or slowing down certain reactions.[1]

- **Basicity:** As a primary amine, the lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile.
- **Electrophilic Aromatic Substitution:** The 2,4,6-trimethylphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. These groups are ortho- and para-directing, making the available 3- and 5-positions of the ring susceptible to attack by electrophiles like nitronium (NO_2^+) or halogen ions.^[1]

Synthetic Pathways:

Several established methods in organic chemistry can be employed to synthesize this compound.

- **Reductive Amination:** A common and efficient strategy involves the reaction of 2,4,6-trimethylbenzaldehyde with an amine source, such as ammonia or a protected equivalent, in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate which is subsequently reduced to the target amine.^[1]
- **Reduction of a Nitrile:** A robust and widely used method is the reduction of the corresponding nitrile, 2-(2,4,6-trimethylphenyl)acetonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH_4) are effective for this transformation. A similar synthesis has been documented for the related compound 2-(4-methylphenyl)ethanamine.^[5]

Experimental Protocols

Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the synthesis of **2-(2,4,6-trimethylphenyl)ethanamine** from 2-(2,4,6-trimethylphenyl)acetonitrile, adapted from a standard method for reducing arylacetonitriles.^[5]

Materials:

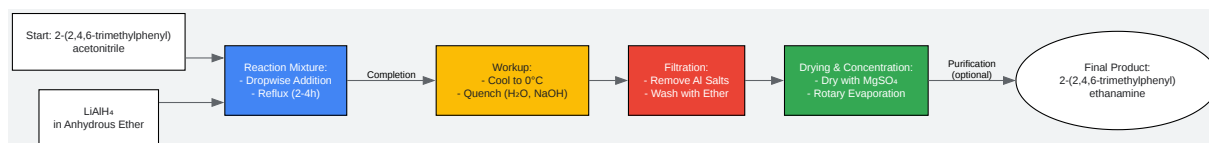
- 2-(2,4,6-trimethylphenyl)acetonitrile
- Lithium aluminum hydride (LiAlH_4)

- Anhydrous diethyl ether
- Distilled water
- 2N Sodium hydroxide (NaOH) solution
- Magnesium sulfate (MgSO_4)
- Nitrogen gas (inert atmosphere)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
- **Addition of Nitrile:** 2-(2,4,6-trimethylphenyl)acetonitrile (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred LiAlH_4 suspension at a rate that maintains a gentle reflux.
- **Reflux:** After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 2N NaOH solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH_4 used in grams. This procedure is known as the Fieser workup.
- **Filtration and Extraction:** The resulting granular precipitate (aluminum salts) is removed by vacuum filtration, and the solid residue is washed thoroughly with diethyl ether.
- **Drying and Concentration:** The combined ethereal filtrates are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

- **Purification:** The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.



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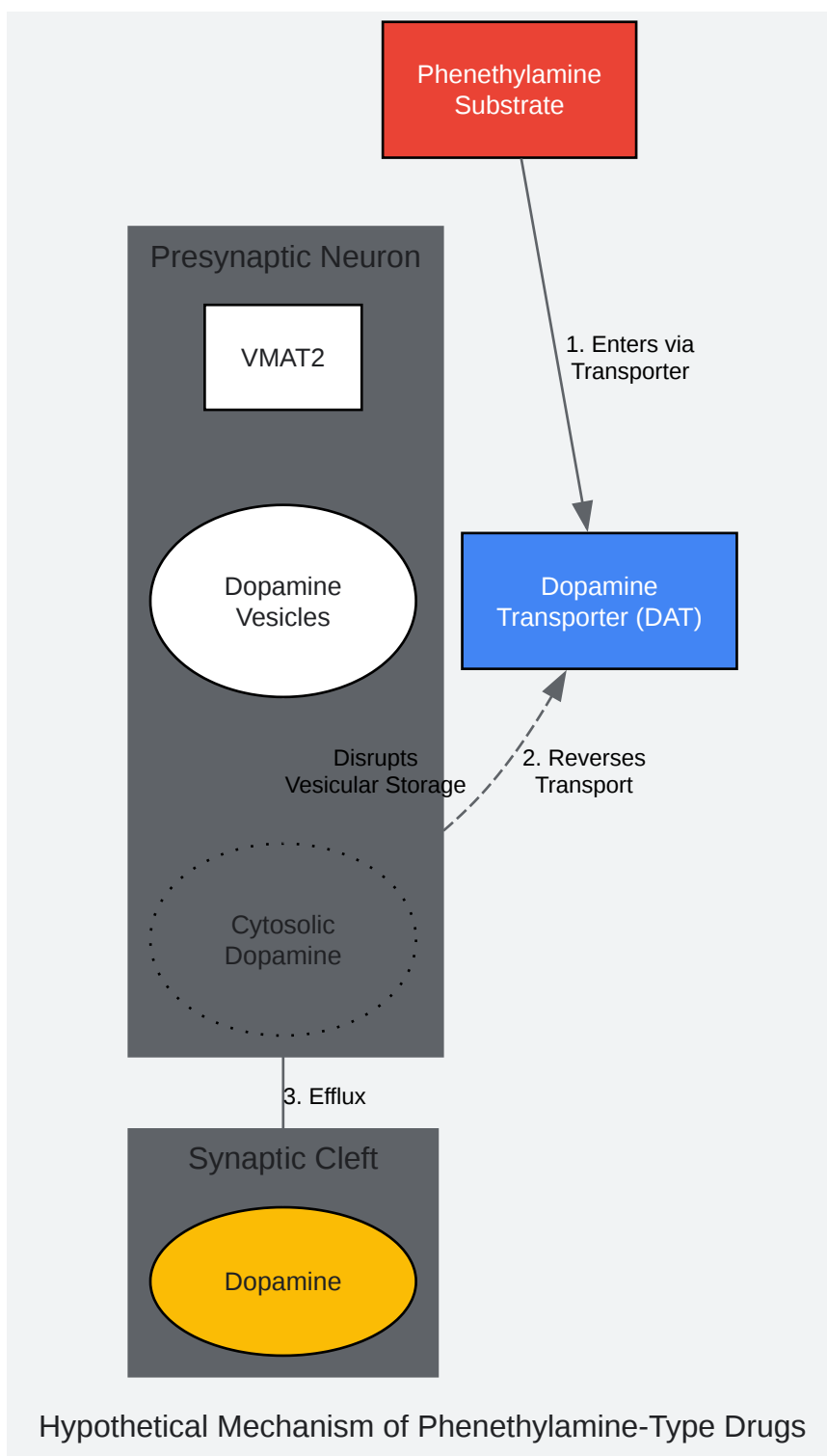
Caption: Workflow for the synthesis of **2-(2,4,6-trimethylphenyl)ethanamine**.

Pharmacological and Toxicological Profile

Potential Pharmacological Role:

Direct pharmacological studies on **2-(2,4,6-trimethylphenyl)ethanamine** are scarce in publicly available literature. However, its identity as a phenethylamine derivative suggests potential interactions with biological systems. The phenethylamine scaffold is a cornerstone for many psychoactive and physiological drugs.[2][6]

- **Synthetic Intermediate:** It is reportedly used as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and antiarrhythmic drugs, which often act by modulating ion channels in nerve and cardiac tissues.[3]
- **Monoamine Transporter Ligand:** Many phenethylamines are substrates or inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Amphetamine-type molecules act as substrates that are transported into the presynaptic neuron, triggering the efflux of neurotransmitters like dopamine.[6] The bulky mesityl group would significantly alter the binding and transport kinetics compared to simpler phenethylamines.



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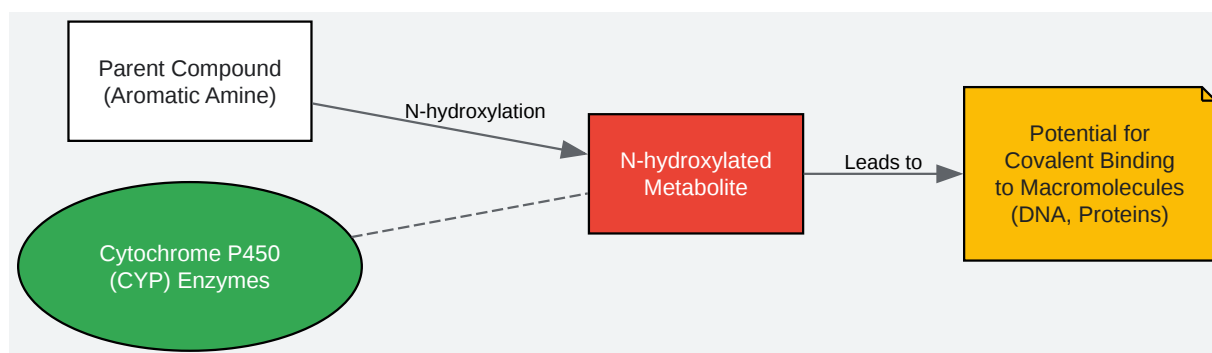
Caption: General mechanism for phenethylamine substrates at monoamine transporters.

Toxicology and Safety:

Safety data for the free base is limited, but the hydrochloride salt is classified with several hazards.

- GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

The toxicology of its structural analogue, 2,4,6-trimethylaniline, is well-documented and may offer insights into potential metabolic pathways. Aromatic amines can undergo metabolic activation in the body, often through N-hydroxylation by cytochrome P450 enzymes. These N-hydroxylated metabolites can be carcinogenic.[7] 2,4,6-trimethylaniline has been shown to cause tumors in animal studies.[7] While this does not directly apply to the ethylamine derivative, it highlights a potential area for toxicological investigation.



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Caption: Potential metabolic activation pathway for aromatic amines.

Conclusion

2-(2,4,6-trimethylphenyl)ethanamine is a primary amine whose chemical properties are defined by its sterically hindered and electron-rich aromatic system. While detailed pharmacological and toxicological data on the compound itself are not extensive, its structural characteristics make it a useful building block in organic synthesis. Standard synthetic routes, such as nitrile reduction or reductive amination, provide reliable access to this molecule. Its classification as a phenethylamine suggests a potential for biological activity, and its structural similarity to known carcinogenic anilines warrants careful handling and further toxicological assessment, particularly if considered for applications in drug development.

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